ManNaz
Overview
Description
N-Azidoacetylmannosamine-tetraacylated: is a synthetic azide-labeled sugar used extensively in glycobiology research. This compound is known for its ability to incorporate into glycoproteins through metabolic labeling, providing a highly specific method for studying glycosylation processes in living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Azidoacetylmannosamine-tetraacylated involves the acetylation of N-Azidoacetylmannosamine. The process typically includes the following steps:
Purification: The product is purified using standard chromatographic techniques to obtain the pure tetraacylated compound.
Industrial Production Methods: Industrial production of N-Azidoacetylmannosamine-tetraacylated follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of N-Azidoacetylmannosamine are acetylated using acetic anhydride and a base.
Crystallization and Purification: The product is crystallized and purified using industrial-scale chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-Azidoacetylmannosamine-tetraacylated undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Staudinger Ligation: The azide group reacts with phosphines to form amides.
Common Reagents and Conditions:
Click Chemistry: Copper(I) bromide and sodium ascorbate are commonly used as catalysts.
Staudinger Ligation: Triphenylphosphine is used as the reagent.
Major Products:
Click Chemistry: The major product is a triazole derivative.
Staudinger Ligation: The major product is an amide derivative.
Scientific Research Applications
N-Azidoacetylmannosamine-tetraacylated has numerous applications in scientific research:
Glycobiology: Used for metabolic labeling of glycoproteins to study glycosylation pathways.
Cell Biology: Facilitates the study of cell surface glycoproteins and their roles in cell signaling and communication.
Medicine: Used in the development of diagnostic tools and therapeutic agents targeting glycosylated proteins.
Chemistry: Employed in bioorthogonal chemistry for the selective labeling and detection of biomolecules.
Mechanism of Action
N-Azidoacetylmannosamine-tetraacylated is metabolically incorporated into glycoproteins through the glycosylation pathway. Once inside the cell, it is converted into an azido-sialic acid derivative, which is then incorporated into glycoproteins on the cell surface . The azide group can be targeted for detection or conjugation using click chemistry or Staudinger ligation .
Comparison with Similar Compounds
N-Azidoacetylglucosamine-tetraacylated: Used for labeling O-linked glycosylation.
N-Azidoacetylgalactosamine-tetraacylated: Also used for labeling O-linked glycosylation.
Uniqueness: N-Azidoacetylmannosamine-tetraacylated is unique in its ability to specifically label N-linked glycosylation pathways, whereas similar compounds like N-Azidoacetylglucosamine-tetraacylated and N-Azidoacetylgalactosamine-tetraacylated are used for O-linked glycosylation .
Properties
IUPAC Name |
2-azido-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNOHTDETQTADW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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